4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluoropyrimidine moiety, a piperazine ring, and an oxane (tetrahydropyran) ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoropyrimidine and piperazine derivatives.
Condensation Reaction: The 5-fluoropyrimidine derivative is reacted with piperazine under controlled conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with oxane (tetrahydropyran) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the condensation and cyclization reactions using industrial reactors.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous analytical methods.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Similar structure but with an aniline moiety instead of an oxane ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a phenylpiperazine and carboxamide group instead of an oxane ring.
Uniqueness
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to the presence of the oxane ring, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with molecular targets.
Properties
Molecular Formula |
C17H21FN6O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine |
InChI |
InChI=1S/C17H21FN6O/c18-14-10-19-17(20-11-14)24-5-3-23(4-6-24)16-9-15(21-12-22-16)13-1-7-25-8-2-13/h9-13H,1-8H2 |
InChI Key |
NVDNYXBKIFODHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.